molecular formula C7H5NO2S2 B3156143 3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid CAS No. 82000-58-6

3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid

Cat. No.: B3156143
CAS No.: 82000-58-6
M. Wt: 199.3 g/mol
InChI Key: QNXUMLLJJBBQOI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Ring Systems in Chemical Research

Heterocyclic compounds are fundamental to the chemistry of life, with heterocyclic rings appearing in the structures of DNA, RNA, vitamins, and many natural products. researchgate.net In medicinal chemistry, these scaffolds are invaluable, with a significant percentage of all known organic compounds being heterocyclic. molcore.com The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique electronic and steric properties, influencing reactivity, solubility, and the ability to interact with biological targets. researchgate.netmolcore.com This versatility makes them crucial in the development of pharmaceuticals, agrochemicals, and advanced materials like organic conductors and semiconductors. molcore.com

Overview of Thienoisothiazole (B8462739) Scaffolds: Synthetic Strategies and Broad Research Interests

Thienoisothiazoles are a class of bicyclic heterocyclic compounds where a thiophene (B33073) ring is fused to an isothiazole (B42339) ring. The isothiazole ring itself, a five-membered ring containing a nitrogen and a sulfur atom next to each other, was first synthesized in 1956. medwinpublishers.com The fusion of this ring with a thiophene ring creates a rigid, aromatic scaffold that has attracted interest in various research areas.

Synthetic strategies towards thienoisothiazole systems often involve the construction of a substituted thiophene precursor followed by cyclization to form the isothiazole ring. For the isomeric thieno[2,3-d]isothiazole system, a common approach starts with a readily available substituted thiophene, such as 3,4-dibromothiophene. researchgate.net Functional groups are then introduced to set the stage for the crucial cyclization step. researchgate.net This often involves the formation of an oxime and a methylthio group on adjacent positions of the thiophene ring, which can then be induced to cyclize. researchgate.net

The research interest in thienoisothiazoles and their derivatives is driven by their potential biological activities. Isothiazole derivatives, in general, have been investigated for a wide range of applications, including as antibacterial, antifungal, anti-inflammatory, and antiviral agents. medwinpublishers.com The thieno-fused analogues are explored for similar purposes, with some research focusing on their potential as plant activators, which can induce a plant's natural defense mechanisms against pathogens. researchgate.net

Historical Context and Research Trajectory of 3-Methylthieno[2,3-c]isothiazole-5-carboxylic Acid

While the broader class of thienoisothiazoles has been the subject of synthetic and medicinal chemistry research, specific information on the historical context and research trajectory of This compound is limited in publicly available scientific literature. Its CAS number is 82000-58-6. chemicalbook.com

Research into the closely related isomeric thieno[2,3-d]isothiazole system provides some of the earliest context for the synthesis of this class of compounds. For instance, early work by Paulmier and coworkers involved the cyclization of a 3-(methylthio)thiophene-2-carbaldehyde oxime to form the thieno[2,3-d]isothiazole core. researchgate.net Another approach by Scrowston's group utilized ketoximes as starting materials for the cyclization. researchgate.net

Below is a table summarizing the basic chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₅NO₂S₂
Molecular Weight 199.25 g/mol
CAS Number 82000-58-6

Further research and publication are needed to fully elucidate the specific synthesis, properties, and potential applications of this particular thienoisothiazole derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthieno[2,3-c][1,2]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c1-3-4-2-5(7(9)10)11-6(4)8-12-3/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXUMLLJJBBQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 3 Methylthieno 2,3 C Isothiazole 5 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the thienoisothiazole (B8462739) core is a versatile handle for a variety of chemical modifications. These transformations are crucial for modulating the physicochemical properties of the molecule, such as solubility, polarity, and ability to interact with biological targets.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. byjus.com For 3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid, this can be typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. chemguide.co.uk

A variety of ester derivatives can be synthesized by this method, including methyl, ethyl, and other alkyl esters. derpharmachemica.com The choice of alcohol dictates the nature of the resulting ester and can be used to fine-tune the lipophilicity and steric bulk of the molecule. For instance, esterification with methanol (B129727) would yield methyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate, while using ethanol (B145695) would produce the corresponding ethyl ester.

Table 1: Representative Ester Derivatives of this compound

Ester DerivativeAlcohol UsedPotential Catalyst
Methyl 3-methylthieno[2,3-c]isothiazole-5-carboxylateMethanolH₂SO₄
Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylateEthanolTsOH
Isopropyl 3-methylthieno[2,3-c]isothiazole-5-carboxylateIsopropanolH₂SO₄

Amide bond formation is another key transformation of the carboxylic acid group. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which is often important for biological activity. The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents.

Common coupling agents for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide. A wide array of amines can be used in this reaction, leading to a diverse library of amide derivatives.

Table 2: Examples of Amide Derivatives and Coupling Agents

AmineCoupling AgentResulting Amide Derivative
AmmoniaEDC/HOBt3-Methylthieno[2,3-c]isothiazole-5-carboxamide
MethylamineDCCN-methyl-3-methylthieno[2,3-c]isothiazole-5-carboxamide
PiperidineHATU(3-Methylthieno[2,3-c]isothiazol-5-yl)(piperdin-1-yl)methanone

The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com The resulting alcohol, (3-methylthieno[2,3-c]isothiazol-5-yl)methanol, can serve as a starting material for further derivatization.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. wikipedia.org While the decarboxylation of simple carboxylic acids often requires harsh conditions, the presence of certain functional groups can facilitate this reaction. csbsju.edumasterorganicchemistry.com For this compound, specific conditions, potentially involving catalysis, would likely be necessary to achieve efficient decarboxylation to yield 3-methylthieno[2,3-c]isothiazole. youtube.com Reductive decarboxylation methods, such as the Barton decarboxylation, could also be explored. wikipedia.org

Modifications and Substitutions on the Thiophene (B33073) Ring System

The thiophene ring in the thienoisothiazole system is susceptible to electrophilic substitution reactions. researchgate.net The position of substitution is directed by the existing substituents and the fused isothiazole (B42339) ring. The electron-donating nature of the sulfur atom in the thiophene ring generally directs electrophiles to the alpha-positions (adjacent to the sulfur). However, in this fused system, the regioselectivity will be influenced by the combined electronic effects of the methyl group, the carboxylic acid, and the isothiazole ring.

Common electrophilic substitution reactions that could be applied to this system include halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (with a mixture of nitric and sulfuric acid), and Friedel-Crafts acylation or alkylation. The precise conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and avoid side reactions.

Transformations and Reactivity Studies of the Isothiazole Ring System

The isothiazole ring is a relatively stable aromatic system, but it can undergo certain transformations. sci-hub.se The nitrogen atom can be alkylated, and the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the ring system. Ring-opening reactions of the isothiazole moiety are also known, often initiated by nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups. medwinpublishers.com The reactivity of the isothiazole ring in this specific fused system would be an interesting area for further investigation.

Development of Novel Thienoisothiazole Analogs Bearing the 3-Methyl-5-Carboxy Moiety

The development of novel analogs based on the this compound scaffold is a promising avenue for the discovery of new chemical entities with interesting properties. nih.govnih.govnih.gov By combining the transformations discussed above, a wide range of derivatives can be synthesized. For example, the carboxylic acid can be converted into various esters and amides, while the thiophene ring can be functionalized through electrophilic substitution.

Furthermore, the synthesis of analogs with different substituents at the 3-position, or even modifications to the fused ring system itself, could lead to the discovery of compounds with enhanced or entirely new biological activities or material properties. arkat-usa.orgresearchgate.net The systematic exploration of the chemical space around this core structure is a key strategy in modern drug discovery and materials science. nih.gov

Structure Reactivity Relationship Srr Studies and Chemical Modulation

Correlating Structural Changes with Chemical Reactivity Profiles

Detailed studies that systematically alter the structure of 3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid and measure the resulting changes in chemical reactivity are not documented. Such studies would typically involve modifying the substituents (the methyl and carboxylic acid groups) or introducing new functional groups onto the bicyclic core and then quantifying the effects on reaction rates, equilibrium positions, or susceptibility to various chemical transformations (e.g., electrophilic aromatic substitution, nucleophilic attack, or reactions at the carboxylic acid moiety). The absence of this foundational data prevents the establishment of a clear structure-reactivity profile.

Impact of Substituent Effects on Intramolecular and Intermolecular Interactions

The electronic and steric influence of the methyl group at the 3-position and the carboxylic acid at the 5-position on the thieno[2,3-c]isothiazole ring system has not been specifically analyzed. The methyl group, being electron-donating, would be expected to influence the electron density of the ring system, thereby affecting its reactivity towards electrophiles and nucleophiles. The carboxylic acid group is an electron-withdrawing group and can participate in hydrogen bonding, which would significantly impact intermolecular interactions and physical properties like solubility and crystal packing. However, without experimental or computational data, these remain general assumptions rather than established findings for this particular molecule.

Design Principles for Modulating Chemical Behavior and Selectivity

Consequently, without the foundational SRR studies, the principles for designing new derivatives of This compound with tailored chemical behavior and selectivity cannot be formulated. The ability to predictably fine-tune properties such as reaction selectivity, binding affinity to a biological target, or material characteristics relies on a solid understanding of how structural modifications impact the molecule's fundamental chemistry.

Theoretical and Computational Investigations of 3 Methylthieno 2,3 C Isothiazole 5 Carboxylic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of 3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid. These calculations can provide detailed information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic properties.

The optimized molecular structure of this compound is predicted to be largely planar, with the thieno[2,3-c]isothiazole core forming a rigid bicyclic system. The carboxylic acid and methyl groups are substituents on this core. The distribution of electron density is expected to be non-uniform, with higher electron density around the electronegative nitrogen, oxygen, and sulfur atoms. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. For this compound, the HOMO is likely to be localized over the electron-rich thieno[2,3-c]isothiazole ring system, while the LUMO is expected to be distributed over the carboxylic acid group and the isothiazole (B42339) ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and electronic excitability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
PropertyValue
EHOMO (eV)-6.5
ELUMO (eV)-2.0
HOMO-LUMO Gap (eV)4.5
Dipole Moment (Debye)3.2

Exploration of Molecular Conformations and Energetic Landscapes

The conformational flexibility of this compound primarily arises from the rotation of the carboxylic acid and methyl groups. The carboxylic acid group can exist in two main planar conformations: syn and anti, referring to the orientation of the acidic proton with respect to the carbonyl oxygen. Quantum chemical calculations can be used to determine the relative energies of these conformers and the energy barrier for their interconversion. Typically, the syn conformation is more stable due to the formation of an intramolecular hydrogen bond between the acidic proton and the adjacent sulfur or nitrogen atom in the ring system. nih.gov

The rotation of the methyl group also has a relatively low energy barrier. The energetic landscape of the molecule can be mapped by performing a potential energy surface scan, which involves systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. This provides a detailed picture of the low-energy conformations and the transition states that connect them.

Table 2: Relative Energies of Carboxylic Acid Conformers (Hypothetical Data)
ConformerRelative Energy (kcal/mol)
syn0.0
anti+2.5
Transition State+5.0

Computational Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (around 3000-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1750 cm⁻¹), and various C-H, C-N, C-S, and C-C stretching and bending vibrations of the thieno[2,3-c]isothiazole ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in assigning the peaks in the experimental NMR spectra. The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the aromatic proton on the thiophene (B33073) ring, and the acidic proton of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum is likely to show absorptions in the UV region, corresponding to π→π* transitions within the conjugated thieno[2,3-c]isothiazole system.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)
Spectroscopic TechniquePredicted FeatureValue
IRO-H stretch~3100 cm⁻¹
IRC=O stretch~1720 cm⁻¹
¹H NMR-CH₃ chemical shift~2.5 ppm
¹³C NMR-COOH chemical shift~165 ppm
UV-Visλmax~280 nm

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling can provide valuable insights into the potential synthetic routes and reaction mechanisms for this compound. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway.

One plausible synthetic route could involve the construction of the thieno[2,3-c]isothiazole core followed by functionalization with the methyl and carboxylic acid groups. For instance, a key step could be an intramolecular cyclization reaction. Computational modeling can be used to investigate the feasibility of different cyclization strategies, identify the key transition states, and predict the reaction barriers. This information can help in optimizing reaction conditions and choosing the most efficient synthetic route. For example, in the synthesis of a related thieno[2,3-c]pyridine system, computational studies could be used to understand a complex denitrogenative transformation reaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. mdpi.com

These simulations can be used to explore the conformational landscape of the molecule in solution, taking into account the explicit interactions with solvent molecules. This can reveal how the solvent influences the preferred conformations of the carboxylic acid and methyl groups. Furthermore, MD simulations can provide insights into the solvation structure around the molecule, identifying key hydrogen bonding interactions between the carboxylic acid group and water molecules, for example. The study of such interactions is crucial for understanding the molecule's solubility and its behavior in biological systems.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water (Hypothetical Data)
ParameterValue
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm
Simulation Time100 ns

Advanced Spectroscopic and Analytical Characterization Techniques for Thienoisothiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For 3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl protons, the aromatic proton on the thiophene (B33073) ring, and the acidic proton of the carboxylic acid. The chemical shift of the methyl group protons would likely appear in the upfield region, while the aromatic proton would resonate further downfield due to the deshielding effects of the fused heterocyclic system. The carboxylic acid proton is anticipated to present as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The quaternary carbons of the fused ring system and the carbon attached to the methyl group would also have characteristic chemical shifts. While specific experimental data for this compound is not widely published, data from analogous structures, such as methyl 2-bromothieno[2,3-d]thiazole-6-carboxylate, can provide comparative insights. For instance, in a related compound, the methoxy (B1213986) protons appear around 3.95 ppm and the aromatic proton at 8.21 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₃~2.5Singlet
Aromatic-H~8.0Singlet
-COOH>10.0Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₃~15-20
Thiophene Ring Carbons~120-140
Isothiazole (B42339) Ring Carbons~150-170
-COOH>160

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically around 1700 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2900-3100 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the sulfur-containing rings would likely produce distinct signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500-3300 (broad)
Carboxylic Acid (-COOH)C=O Stretch1680-1720
Aromatic RingsC=C/C=N Stretch1450-1600
Methyl (-CH₃)C-H Stretch2850-3000
Aromatic C-HC-H Stretch3000-3100

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₇H₅NO₂S₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation of carboxylic acids in the mass spectrometer often proceeds through specific pathways. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). youtube.com Another characteristic fragmentation is the loss of carbon monoxide (-CO) from the [M-OH]⁺ fragment. The presence of the thienoisothiazole (B8462739) ring system would also lead to characteristic fragmentation patterns, likely involving the cleavage of the heterocyclic rings.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺C₇H₅NO₂S₂⁺199
[M-OH]⁺C₇H₄NOS₂⁺182
[M-COOH]⁺C₆H₄NS₂⁺154
[M-OH-CO]⁺C₆H₄NS₂⁺154

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, studies on related fused heterocyclic systems, such as thieno[2,3-d]pyrimidine (B153573) derivatives, have successfully employed this technique to elucidate their solid-state structures. mdpi.com For the title compound, a successful crystallographic analysis would confirm the planarity of the fused thienoisothiazole ring system and provide precise measurements of the C-S, C-N, and C=O bond lengths. It would also reveal how the molecules pack in the solid state, likely through hydrogen bonding interactions involving the carboxylic acid groups.

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For a polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) would be the method of choice for purity analysis. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable. Detection would typically be performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component.

Gas chromatography could potentially be used after derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester. This would allow for analysis on a wider range of stationary phases.

Table 5: Typical HPLC Parameters for the Analysis of Aromatic Carboxylic Acids

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., 254 nm)
Injection Volume10 µL

Applications and Role in Contemporary Chemical Science

Utility as Synthetic Intermediates in Complex Organic Molecule Construction

3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid and its derivatives serve as valuable intermediates in the synthesis of more complex molecular structures. The thienoisothiazole (B8462739) core is a robust scaffold that allows for functionalization at various positions. Research has demonstrated that related thieno[2,3-d]thiazole (B11776972) systems can be readily converted into halo-compounds, which act as key intermediates. arkat-usa.org These halogenated derivatives are primed for subsequent nucleophilic substitution reactions, allowing for the introduction of a diverse array of sulfur, nitrogen, and oxygen nucleophiles. arkat-usa.org

This strategic approach enables the construction of elaborate molecules from a common core structure. For instance, the ethyl ester analog, Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, is explicitly identified as a building block for synthesizing various pharmaceuticals and agrochemicals. lookchem.com The presence of the carboxylic acid group in the title compound offers a reactive handle for amide bond formation, esterification, and other transformations central to organic synthesis. nih.gov The synthesis of the core thieno[2,3-d]isothiazole system itself has been achieved through methods like the cyclization of a (methylthio)thiophene-2-carbaldehyde oxime, highlighting the multi-step pathways in which these compounds feature as critical links. researchgate.net

Contributions to the Development of New Heterocyclic Scaffolds and Chemical Libraries

The development of new heterocyclic scaffolds is a primary objective in medicinal and agricultural chemistry to perform structure-activity relationship (SAR) studies. The thieno[2,3-c]isothiazole framework is a key scaffold in this endeavor. Researchers have focused on creating derivatives of this system to explore their potential as plant activators, which induce systemic acquired resistance in crops. researchgate.net

A modular synthesis approach allows for the functionalization at different positions on the thiophene (B33073) ring, enabling the design and creation of focused compound libraries. researchgate.net By systematically altering the substituents on the core thieno[2,3-c]isothiazole scaffold, chemists can fine-tune the biological and physical properties of the resulting molecules. This systematic modification is essential for identifying lead compounds in drug discovery and agrochemical development. For example, the synthesis of a series of 2-substituted thienothiazoles was made possible by nucleophilic substitution on a chloro-derivative, effectively generating a library of compounds from a single intermediate. arkat-usa.org The unique structure of this scaffold is a key component in the development of novel drugs and pesticides. lookchem.com

Exploration in Materials Science Research, e.g., Organic Electronics and Functional Polymers

While extensive research on this compound in organic electronics or functional polymers is not widely documented, related compounds have shown potential in materials science. Specifically, the derivative Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate has been investigated for its utility as a corrosion inhibitor. lookchem.com This application suggests that the thienoisothiazole scaffold can interact with metal surfaces to form protective layers, a valuable property in materials preservation. The inherent electronic properties of fused sulfur and nitrogen-containing heterocyclic systems make them theoretical candidates for research into organic semiconductors and functional polymers, though specific studies on this compound remain a niche area.

Role in Ligand Design for Coordination Chemistry

Heterocyclic molecules containing soft donor atoms like sulfur and nitrogen are fundamental components in the design of ligands for coordination chemistry. The this compound scaffold possesses multiple potential coordination sites: the isothiazole (B42339) nitrogen, the thiophene sulfur, and the carboxylate oxygen atoms. These sites can potentially bind to various metal centers, allowing for the construction of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or electronic properties. While the thienoisothiazole core presents these opportunities, specific studies detailing its use as a ligand in coordination chemistry are not prominent in the available literature.

Involvement in Mechanistic Organic Chemistry Studies

The synthesis and reactivity of thienoisothiazoles and related systems have been the subject of mechanistic studies. For example, during the synthesis of related thieno[2,3-d]thiazole derivatives, an unexpected side-reaction was observed when using dimethylformamide (DMF) as a solvent, leading to the introduction of a dimethylamino group. arkat-usa.org A proposed mechanism for this transformation involved the activation of a hydroxy group that attacks the DMF solvent. arkat-usa.org Furthermore, studies on the cyclization reactions to form the core thieno[2,3-d]isothiazole ring have revealed how reaction conditions can dictate the final product. In certain acidic conditions, starting materials intended for isothiazole formation underwent a Beckmann rearrangement to yield thieno[3,2-d]thiazole or acetamido-thiophenes instead. rsc.org These investigations into reaction pathways, side-products, and rearrangements are crucial for optimizing synthetic routes and understanding the fundamental reactivity of this class of heterocyclic compounds.

Future Research Directions and Unexplored Avenues for 3 Methylthieno 2,3 C Isothiazole 5 Carboxylic Acid

Discovery of Novel Synthetic Routes and Catalytic Approaches for Enhanced Efficiency

The development of efficient and environmentally benign synthetic methodologies is crucial for the widespread investigation and application of 3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid. While classical approaches to thienoisothiazole (B8462739) synthesis exist, future research could focus on more innovative and sustainable strategies.

One promising avenue is the exploration of mechanochemistry , which utilizes mechanical force to drive chemical reactions, often in the absence of solvents. researchgate.net This eco-friendly approach could lead to higher yields and reduced waste in the synthesis of the thieno[2,3-c]isothiazole core. Another green chemistry approach is the development of neat synthesis , reacting reagents in the absence of a solvent, which has been successfully applied to other isothiazole (B42339) compounds. rsc.orgresearchgate.net

The development of novel catalytic systems is another key area. While some metal-catalyzed syntheses of isothiazoles have been reported, there is scope for discovering new catalysts with higher efficiency and selectivity. researchgate.net Future work could focus on metal-free catalytic systems to avoid toxic residues, a crucial consideration for potential pharmaceutical applications. nih.gov Furthermore, the application of photocatalysis could offer mild and selective reaction conditions for the construction of the thieno[2,3-c]isothiazole scaffold.

A comparative table of potential novel synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesKey Areas for Investigation
Mechanochemistry Solvent-free, reduced waste, potentially faster reaction times.Optimization of milling conditions (frequency, time, ball-to-reagent ratio).
Photocatalysis Mild reaction conditions, high selectivity, use of light as a renewable energy source.Development of suitable photocatalysts for the specific bond formations required.
Metal-Free Catalysis Avoidance of toxic metal residues, cost-effective, environmentally friendly.Design and synthesis of efficient organocatalysts for the cyclization steps.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Development of continuous flow reactors for the multi-step synthesis of the target molecule.

Investigation of Unprecedented Chemical Transformations and Reactivity Patterns

The unique arrangement of sulfur and nitrogen atoms in the thieno[2,3-c]isothiazole ring system suggests a rich and largely unexplored reactivity. Future research should aim to uncover novel chemical transformations of this compound.

A key area of interest is the C-H bond activation of the thiophene (B33073) and isothiazole rings. inonu.edu.trmdpi.com The development of catalytic systems that can selectively functionalize the C-H bonds of the heterocyclic core would open up avenues for creating a wide range of derivatives with diverse properties. inonu.edu.trnih.gov For instance, palladium-N-heterocyclic carbene (Pd-NHC) complexes have been shown to be effective for the direct C-H arylation of thiazoles and could be adapted for this system. inonu.edu.tr

The carboxylic acid group at the 5-position serves as a versatile handle for a variety of chemical modifications. While standard transformations like amidation and esterification are expected, more unconventional reactions could be explored. For example, the carboxylic acid could be used as a directing group for ortho-C-H activation on the thiophene ring. The synthesis of amide and ester derivatives of similar isothiazole carboxylic acids has been shown to lead to compounds with interesting pharmacological activities. nih.gov

Below is a table outlining potential novel transformations.

TransformationReagents and ConditionsPotential Products
Selective C-H Arylation Pd(OAc)₂, various ligands, aryl halides.Aryl-substituted thieno[2,3-c]isothiazole derivatives.
Decarboxylative Cross-Coupling Transition metal catalyst, coupling partner.5-Aryl/alkenyl/alkynyl-3-methylthieno[2,3-c]isothiazoles.
Ring-Opening Metathesis Grubbs catalyst, strained olefin.Novel polymers containing the thieno[2,3-c]isothiazole unit.
Photochemical Cycloadditions UV light, suitable dienophile/dipolarophile.Polycyclic systems with novel topologies.

Integration into Advanced Supramolecular Assemblies and Nanomaterials

The rigid, planar structure and the presence of multiple heteroatoms make this compound an excellent candidate for incorporation into advanced supramolecular assemblies and nanomaterials.

The carboxylic acid functionality is a prime anchoring group for the construction of metal-organic frameworks (MOFs) . rsc.org Thiazole- and thiadiazole-based MOFs have been investigated for applications in luminescence and sensing. mdpi.comresearchgate.net By carefully selecting metal nodes and reaction conditions, it should be possible to create novel MOFs with tailored pore sizes and functionalities based on the this compound linker. These materials could have applications in gas storage, catalysis, and chemical sensing.

The thieno[2,3-c]isothiazole core can also be incorporated into covalent organic frameworks (COFs) , which are porous crystalline polymers with extended π-conjugation. mdpi.com Such materials could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics and photocatalysis.

Furthermore, the molecule could be used as a building block for liquid crystals or as a component of biodegradable polymers , where the heterocyclic unit could impart specific properties such as thermal stability or conductivity.

Material TypePotential PropertiesPotential Applications
Metal-Organic Frameworks (MOFs) High porosity, tunable functionality, luminescence.Gas storage, catalysis, chemical sensing.
Covalent Organic Frameworks (COFs) Extended π-conjugation, thermal stability, porosity.Organic electronics, photocatalysis, energy storage.
Conducting Polymers Electrical conductivity, electrochromism.Organic light-emitting diodes (OLEDs), sensors.
Supramolecular Gels Self-healing properties, responsiveness to stimuli.Drug delivery, tissue engineering.

Development of High-Throughput Synthesis and Screening Methodologies for Chemical Diversity

To fully explore the potential of the this compound scaffold, particularly in drug discovery, the development of high-throughput synthesis and screening (HTS) methodologies is essential. nih.gov This would enable the rapid generation and evaluation of large libraries of derivatives. rsc.org

Future research should focus on developing a robust and versatile synthetic route that is amenable to automation and parallel synthesis. pharmtech.com This could involve solid-phase synthesis, where the carboxylic acid is anchored to a resin, or the use of automated liquid handling systems for solution-phase library synthesis. rsc.org The use of multicomponent reactions, such as the Groebcke–Blackburn–Bienaymé three-component reaction, could also be explored for the rapid generation of diverse heterocyclic structures. rsc.org

Once a library of derivatives is synthesized, HTS can be employed to screen for a wide range of biological activities. This could include screening against various enzymes, receptors, and cell lines to identify potential drug candidates. The miniaturization and automation of both the synthesis and screening processes can significantly accelerate the early stages of drug discovery. rsc.org

HTS ApproachKey FeaturesDesired Outcome
Parallel Synthesis Simultaneous synthesis of multiple compounds in a spatially addressable format.Rapid generation of a focused library of derivatives.
DNA-Encoded Libraries Each compound is tagged with a unique DNA barcode for easy identification.Screening of vast chemical space to identify initial hits.
Acoustic Dispensing Technology Precise transfer of nanoliter volumes of reagents.Miniaturization of reactions, reducing reagent consumption.
Cell-Based Phenotypic Screening Automated imaging and analysis of cellular responses to compounds.Identification of compounds with desired biological effects without prior knowledge of the molecular target.

Synergistic Approaches Combining Advanced Experimental and Computational Methods

The integration of computational chemistry with experimental studies can provide a deeper understanding of the properties and reactivity of this compound and its derivatives, accelerating the discovery process. rsc.orgrsc.org

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. researchgate.netmdpi.com This can aid in the interpretation of experimental data and provide insights into the nature of chemical bonding within the heterocyclic system. Computational studies can also be used to model reaction mechanisms, helping to optimize reaction conditions and predict the feasibility of novel transformations. nih.gov

Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound derivatives to biological targets. mdpi.com This can guide the design of more potent and selective inhibitors. The synergy between computational prediction and experimental validation creates an iterative loop that can significantly enhance the efficiency of drug discovery and materials development. rsc.orgrsc.orgnih.gov

Computational MethodApplicationExperimental Synergy
Density Functional Theory (DFT) Prediction of molecular geometry, electronic properties, and reaction mechanisms.Comparison with X-ray crystallography, NMR, and kinetic studies.
Molecular Docking Prediction of binding modes and affinities to biological macromolecules.In vitro binding assays and enzyme inhibition studies.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of the molecule and its complexes.Spectroscopic techniques that probe molecular motion and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for biological activity based on molecular descriptors.High-throughput screening data to build and validate the models.

Q & A

Q. What are the implications of its molecular interactions with pantothenate synthetase?

  • Research Significance : The compound’s binding to pantothenate synthetase (PDB structure available) suggests potential as an antibiotic lead. Further studies could explore co-crystallization to resolve binding modes .

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Reactant of Route 1
3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid
Reactant of Route 2
3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.